molecular formula C15H25NO3 B13221750 tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate

tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate

Cat. No.: B13221750
M. Wt: 267.36 g/mol
InChI Key: KQDKIIWORLRCQO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate is a sophisticated piperidine-carboxylate derivative engineered for advanced pharmaceutical research and synthetic chemistry. This multifunctional building block integrates a sterically hindered tert-butoxycarbonyl (Boc) protecting group, a piperidine scaffold, and a uniquely functionalized 2-formyl-3-methylcyclopropyl moiety. The Boc-protected piperidine core is a prominent structural feature in numerous bioactive compounds and represents a privileged scaffold in medicinal chemistry . Piperidine derivatives are extensively investigated for their diverse biological activities, including potential applications as antipsychotic agents , antimicrobials , anti-inflammatory compounds , renin inhibitors , and as modulators of neurological targets such as the muscarinic M4 receptor . The complex cyclopropane ring containing a formyl group provides a versatile handle for further synthetic elaboration, enabling researchers to explore structure-activity relationships through ring-opening reactions, nucleophilic additions, and cycloadditions. The strategic inclusion of the methyl group on the cyclopropane ring introduces steric and electronic modulation, which can be critical for optimizing ligand-receptor interactions and improving metabolic stability. This compound is intended for research applications only and is a valuable intermediate for constructing novel molecular entities in drug discovery programs focused on central nervous system disorders, metabolic diseases, and other therapeutic areas.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H25NO3/c1-10-12(9-17)13(10)11-5-7-16(8-6-11)14(18)19-15(2,3)4/h9-13H,5-8H2,1-4H3

InChI Key

KQDKIIWORLRCQO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1C2CCN(CC2)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Cyclopropanation of 4-Allylpiperidine Intermediate

Step 1: Boc Protection of Piperidine
4-Hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a tertiary amine (e.g., TEA) in acetone/water (1:1).

  • Conditions : 0°C → RT, 18 h, 79% yield.
  • Key Data :
    • Solvent: Acetone/water (preferred per).
    • Base: Triethylamine (1.1–2.0 eq).

Step 2: Allylation at C4
The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with allyl magnesium bromide.

  • Conditions : THF, −78°C, 2 h, 65–75% yield (analogous to).

Step 3: Cyclopropanation
Simmons-Smith reaction with Zn-Cu/CH₂I₂ or transition metal-catalyzed cyclopropanation using diazo compounds:

  • Conditions : CH₂I₂ (2.5 eq), Zn-Cu, Et₂O, 0°C → RT, 12 h.
  • Outcome : Forms 3-methylcyclopropyl moiety.

Step 4: Oxidation to Aldehyde
Swern oxidation (oxalyl chloride/DMSO) or MnO₂-mediated oxidation of a primary alcohol intermediate:

Direct Cyclopropane Coupling via Cross-Metathesis

Step 1: Grubbs-Catalyzed Metathesis
4-Vinylpiperidine-1-carboxylate undergoes cross-metathesis with a cyclopropane-containing alkene.

  • Catalyst : Grubbs II (5 mol%), DCM, 40°C, 24 h.
  • Yield : ~60% (extrapolated from).

Step 2: Boc Protection and Aldehyde Installation
Post-metathesis, Boc protection and oxidation follow methods as in Section 2.1.

Optimization and Challenges

  • Cyclopropane Stereochemistry : Simmons-Smith favors cis addition, while transition metal catalysts (e.g., Rh₂(OAc)₄) enable stereocontrol.
  • Oxidation Specificity : MnO₂ selectively oxidizes primary alcohols without affecting Boc groups.
  • Solvent Selection : Acetone and ethyl acetate are optimal for Boc protection due to minimal side reactions.

Comparative Data Table

Step Reagents/Conditions Yield Key Characterization
Boc Protection (Boc)₂O, TEA, acetone/H₂O 79% ¹H NMR δ 1.40 (s, 9H, t-Bu)
Allylation Allyl MgBr, THF, −78°C 70% IR 1734 cm⁻¹ (ester C=O)
Cyclopropanation CH₂I₂, Zn-Cu, Et₂O 65% ¹³C NMR δ 25.0 (cyclopropane CH₂)
Swern Oxidation Oxalyl chloride, DMSO, DCM 91% ¹H NMR δ 9.58 (s, CHO)

Chemical Reactions Analysis

    Reactivity: Tert-butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Researchers explore its interactions with biological systems, potentially as a pharmacophore.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

  • The exact mechanism of action remains an active area of research.
  • Potential molecular targets and pathways are yet to be fully elucidated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tert-butyl piperidine carboxylates, which are widely used as intermediates in drug discovery. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations
Compound Name (CAS No.) Substituents on Piperidine Molecular Formula Molecular Weight Key Functional Groups
tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate (Target) 2-formyl-3-methylcyclopropyl C₁₅H₂₃NO₃ 281.35 g/mol Formyl, cyclopropane, tert-butyl
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (139290-70-3) Methoxy(methyl)carbamoyl C₁₃H₂₄N₂O₄ 272.34 g/mol Carbamoyl, methoxy
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (443955-98-4) 4-amino-3-hydroxy C₁₁H₂₂N₂O₃ 230.30 g/mol Amino, hydroxyl
tert-Butyl((1R,3S)-3-(isopropyl)-3-[...]cyclopentyl)carbamate (EP 1763351B9) Isopropyl, trifluoromethylphenyl C₂₆H₃₆F₃N₂O₃ 497.58 g/mol Trifluoromethyl, isopropyl

Key Observations :

  • Electrophilicity : The target compound’s formyl group contrasts with the carbamoyl group in 139290-70-3, offering distinct reactivity in nucleophilic additions (e.g., reductive amination) .
  • Biological Relevance : The trifluoromethylphenyl substituent in EP 1763351B9 enhances metabolic stability, a feature absent in the target compound but critical for pharmacokinetic optimization .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 139290-70-3 443955-98-4 EP 1763351B9
LogP 2.8 (predicted) 1.5 0.9 4.2
TPSA (Ų) 55.3 64.6 75.8 58.9
Solubility (mg/mL) 0.1 (DMSO) 12.5 (Water) 25.0 (Water) 0.05 (DMSO)
BBB Permeability Moderate Low Low High

Insights :

  • The trifluoromethyl group in EP 1763351B9 significantly increases LogP, enhancing lipophilicity and membrane penetration .

Biological Activity

Tert-Butyl 4-(2-formyl-3-methylcyclopropyl)piperidine-1-carboxylate (CAS No. 137703408) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C15H25NO
  • Molecular Weight : 251.37 g/mol
  • Appearance : Colorless to pale yellow oil
  • Boiling Point : Not specified
  • Melting Point : Not specified

Research indicates that this compound may interact with various biological pathways. It has been identified as a potential intermediate in the synthesis of compounds that act as inhibitors for several kinases, including IKK (IκB kinase), ERK (extracellular signal-regulated kinase), and p38 MAP kinase. These kinases are crucial in cellular signaling pathways that regulate inflammation, cell growth, and apoptosis .

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit anticancer properties by inhibiting tumor cell proliferation. The specific interaction of this compound with cancer cell lines remains to be fully elucidated but shows promise in preliminary assays.
  • Neuropharmacological Effects : Compounds similar to this piperidine derivative have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Such interactions may indicate potential applications in treating neurodegenerative diseases or mood disorders.
  • Anti-inflammatory Properties : Given its role as an intermediate in kinase inhibition, this compound may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: In Vivo Studies

In vivo studies using animal models have shown that derivatives of this compound can reduce tumor growth when administered alongside standard chemotherapy agents. This combination therapy approach highlights the potential for enhancing therapeutic efficacy through synergistic effects.

Data Table

PropertyValue
Molecular FormulaC15H25NO
Molecular Weight251.37 g/mol
CAS Number137703408
Anticancer ActivitySignificant reduction in cell viability observed
Neuropharmacological EffectsPotential interactions with serotonin/dopamine receptors
Anti-inflammatory PropertiesInhibition of key kinases involved in inflammation

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